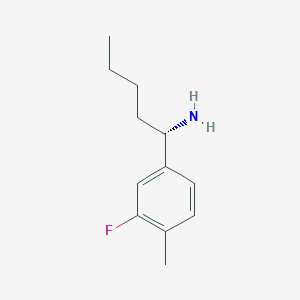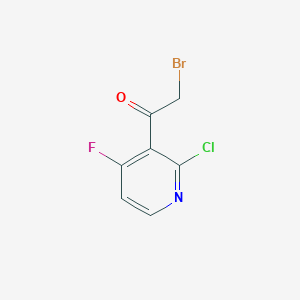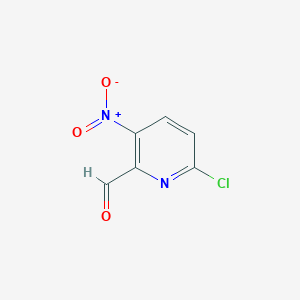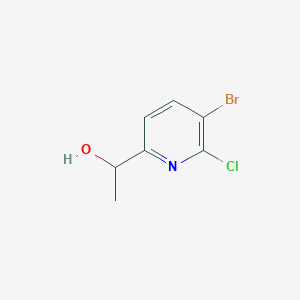
1-(5-Bromo-6-chloropyridin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-chloropyridin-2-yl)ethanol is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with an ethanol group
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)ethanol typically involves the halogenation of pyridine derivatives followed by the introduction of the ethanol group. One common method involves the reaction of 5-bromo-6-chloropyridine with ethylene oxide under controlled conditions to yield the desired product. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-6-chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.
Major Products: Depending on the reaction conditions and reagents used, the major products can include aldehydes, carboxylic acids, and substituted pyridines.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-6-chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of various chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)ethanol is primarily related to its ability to interact with biological molecules. The presence of halogen atoms and the ethanol group allows it to form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-6-chloropyridin-2-yl)ethanol can be compared with other halogenated pyridines, such as:
1-(5-Bromo-2-chloropyridin-4-yl)ethanol: Similar in structure but with different positions of halogen atoms, leading to variations in chemical reactivity and biological activity.
1-(3-Bromo-5-chloropyridin-2-yl)ethanol: Another isomer with distinct properties and applications.
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol:
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the ethanol group, which together confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7BrClNO |
|---|---|
Molekulargewicht |
236.49 g/mol |
IUPAC-Name |
1-(5-bromo-6-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-4,11H,1H3 |
InChI-Schlüssel |
HWHLIBKHMMEMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=C(C=C1)Br)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


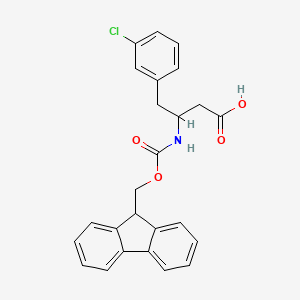
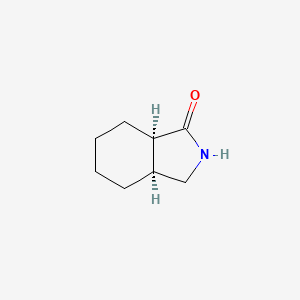
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
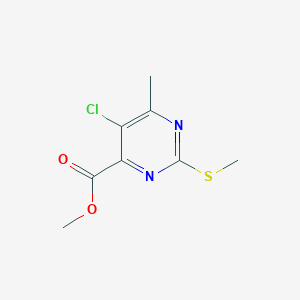
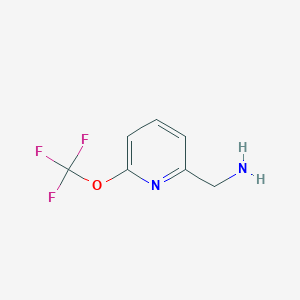

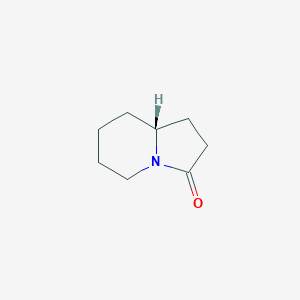
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
